5-Chloro-2-methoxyphenylhydrazine hydrochloride

説明

The exact mass of the compound 5-Chloro-2-methoxyphenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-methoxyphenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxyphenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-chloro-2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMLDPWKBMXMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373988 | |

| Record name | 5-Chloro-2-methoxyphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-16-2 | |

| Record name | 5446-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-methoxyphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methoxyphenylhydrazine hydrochloride physical properties

An In-depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine hydrochloride: Properties, Handling, and Applications

Introduction

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a substituted arylhydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural complexity, featuring a chlorinated and methoxylated phenyl ring attached to a hydrazine hydrochloride moiety, makes it a valuable intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical compounds.[1] For researchers and professionals in drug development, understanding the nuanced physical properties, handling requirements, and synthetic utility of this reagent is paramount for its effective and safe application. The presence of the chloro and methoxy groups, in particular, offers strategic advantages in modulating the electronic and steric properties of target molecules, which can be pivotal in optimizing intermolecular interactions for drug discovery programs.[2] This guide provides a comprehensive overview of its core characteristics, grounded in authoritative data to support laboratory and development workflows.

Chemical Identity and Structure

The unique reactivity and physical nature of 5-Chloro-2-methoxyphenylhydrazine hydrochloride stem directly from its molecular structure. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Identifier | Value | Source |

| CAS Number | 5446-16-2 | [1][3] |

| Molecular Formula | C₇H₁₀Cl₂N₂O | [3] |

| Molecular Weight | 209.07 g/mol | [1][3] |

| Chemical Name | (5-chloro-2-methoxyphenyl)hydrazine,hydrochloride | [4] |

| Synonyms | 4-Chloro-2-hydrazinoanisole hydrochloride | [5] |

| InChI Key | GOMLDPWKBMXMEX-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=C(C=C1)Cl)NN.Cl | [1][3] |

The structure combines three key functional groups:

-

Hydrazine Hydrochloride: The primary reactive site for forming hydrazones, which are precursors to heterocyclic systems like indoles and pyrazoles. The salt form increases its stability.

-

Chlorine Atom: An electron-withdrawing group that influences the reactivity of the aromatic ring and can serve as a key interaction point in biological targets.

-

Methoxy Group: An electron-donating group that modulates the electronic properties of the ring and can participate in hydrogen bonding.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for designing experiments, ensuring proper storage, and predicting its behavior in various solvent systems.

| Property | Value | Significance for Researchers |

| Appearance | Solid | [6] |

| Melting Point | 195-196 °C (with decomposition) | [5] |

| LogP | 2.056 - 2.31 | [3][6] |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | [3] |

Melting Point: The relatively high melting point of 195-196 °C, accompanied by decomposition, is characteristic of a stable organic salt.[5] This thermal stability is adequate for most synthetic applications conducted at or below this temperature.

Lipophilicity (LogP): With a LogP value in the range of 2.056 to 2.31, the compound exhibits moderate lipophilicity.[3][6] This property is a critical parameter in drug development, influencing the molecule's solubility, permeability across biological membranes, and potential for off-target binding.

Stability and Storage: The compound is reported to be hygroscopic, light-sensitive, and air-sensitive. Therefore, it must be stored in a tightly closed container, preferably under an inert gas like argon or nitrogen. Recommended storage temperatures are between 10°C and 25°C.[1]

Spectroscopic Characterization (A Predictive Approach)

While specific experimental spectra for this compound are not widely published, its identity and purity would typically be confirmed using standard analytical techniques. The causality behind these choices is the unambiguous structural information each method provides.

Mass Spectrometry (MS): This technique confirms the molecular weight and fragmentation pattern. For the parent free base, (5-chloro-2-methoxyphenyl)hydrazine, the predicted monoisotopic mass is 172.04034 Da.[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. For a compound like this, a deuterated solvent such as DMSO-d₆ is often used due to the salt's polarity.

-

¹H NMR: Would show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the hydrazine protons (-NHNH₂). The coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the phenyl ring.

-

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, confirming the presence of the methoxy carbon and the six aromatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for N-H stretching (from the hydrazine), C-O stretching (from the methoxy ether), and C-Cl stretching.

Safety, Handling, and Storage

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a hazardous substance and requires strict safety protocols.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| Respiratory Sensitization | H335: May cause respiratory irritation.[1] |

| Carcinogenicity | H351: Suspected of causing cancer.[1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection: Use impervious, flame-resistant clothing and gloves.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4]

Handling and First Aid:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

If swallowed: Seek immediate medical advice.

Storage: Store in a dry, tightly closed container in a well-ventilated area between 10°C and 25°C.[1] The material is hygroscopic and sensitive to light and air, so storage under an inert atmosphere is recommended.

Role in Synthesis and Drug Discovery

This reagent is a quintessential example of a versatile building block, primarily used for constructing heterocyclic scaffolds that are prevalent in medicinal chemistry.[1] Its most prominent application is in the Fischer Indole Synthesis , a powerful reaction for creating indole rings from an arylhydrazine and an aldehyde or ketone.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Illustrative Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative

This protocol describes a generalized procedure for the Fischer Indole Synthesis using 5-Chloro-2-methoxyphenylhydrazine hydrochloride. NOTE: This is an illustrative method; specific conditions may require optimization.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-2-methoxyphenylhydrazine hydrochloride (1.0 eq) and an appropriate ketone (e.g., cyclohexanone, 1.1 eq) to a suitable solvent such as ethanol or acetic acid.

-

Hydrazone Formation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid). Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-2 hours until hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).

-

Indolization (Cyclization): Increase the temperature to reflux the reaction mixture. The cyclization is often promoted by the acidic conditions and heat. Maintain reflux for 4-12 hours, continuing to monitor the reaction's progress by TLC.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst carefully with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final indole derivative.

This synthetic route is foundational in creating molecules for screening in drug discovery programs targeting a wide range of diseases, leveraging the unique substitution pattern provided by the starting hydrazine.

Conclusion

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a high-value chemical intermediate with well-defined physical properties. Its utility, primarily as a precursor for complex heterocyclic systems, makes it a staple in the toolkit of synthetic and medicinal chemists. However, its hazardous nature necessitates rigorous adherence to safety and handling protocols. By leveraging the technical data presented in this guide, researchers and drug development professionals can confidently and safely incorporate this versatile building block into their synthetic workflows to advance scientific discovery.

References

-

(5-chloro-2-methoxyphenyl)hydrazine,hydrochloride | 5446-16-2. Molbase. [Link]

-

(5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O). PubChemLite. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

Sources

- 1. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]

- 2. drughunter.com [drughunter.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE | 5446-16-2 [chemicalbook.com]

- 6. Hit2Lead | (5-chloro-2-methoxyphenyl)hydrazine hydrochloride | CAS# 5446-16-2 | MFCD03196500 | BB-4006265 [hit2lead.com]

- 7. PubChemLite - (5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

5-Chloro-2-methoxyphenylhydrazine hydrochloride chemical structure and analysis

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine Hydrochloride: Structure, Analysis, and Applications

Abstract

5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No: 5446-16-2) is a substituted hydrazine salt that serves as a critical intermediate and versatile building block in synthetic organic chemistry.[1] Its structural features, particularly the chlorinated and methoxylated phenyl ring, make it a valuable precursor in the synthesis of fine chemicals and complex molecular scaffolds for pharmaceutical research. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and, most importantly, a detailed exposition of the analytical methodologies required for its characterization and quality control. Tailored for researchers and professionals in drug development, this document elucidates the causality behind analytical choices, offering field-proven insights into spectroscopic and chromatographic techniques to ensure empirical integrity.

Molecular Identity and Physicochemical Profile

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.

Chemical Structure

The compound consists of a hydrazine group attached to a benzene ring, which is substituted with a chloro group at position 5 and a methoxy group at position 2. It is supplied as a hydrochloride salt to improve stability and handling.

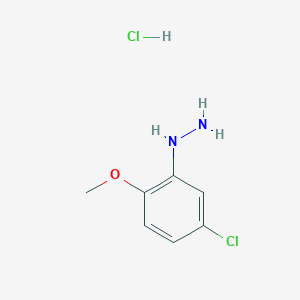

Caption: Chemical structure of 5-Chloro-2-methoxyphenylhydrazine hydrochloride.

Physicochemical Data

The key properties of 5-Chloro-2-methoxyphenylhydrazine hydrochloride are summarized below. These data are critical for determining appropriate storage conditions, solvent selection, and handling procedures.

| Property | Value | Reference(s) |

| CAS Number | 5446-16-2 | [1][2][3][4] |

| Molecular Formula | C₇H₉ClN₂O · HCl | [1] |

| Molecular Weight | 209.07 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 195-196 °C (with decomposition) | [1][4] |

| SMILES | COC1=C(C=C(C=C1)Cl)NN.Cl | [1][2] |

| InChI Key | GOMLDPWKBMXMEX-UHFFFAOYSA-N | |

| Storage | Store in a dry, cool, and well-ventilated place (2-8°C recommended for long-term). | [2][5] |

Synthesis Pathway Overview

As an intermediate, the synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is a key industrial process. The most common and established route begins with the corresponding aniline, 5-chloro-2-methoxyaniline. This pathway involves a two-step process: diazotization followed by reduction.

-

Diazotization: The primary aromatic amine (5-chloro-2-methoxyaniline) is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or catalytic hydrogenation.[6] The final product is isolated as a stable hydrochloride salt.

Caption: Generalized synthesis workflow for 5-Chloro-2-methoxyphenylhydrazine HCl.

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and stability of chemical intermediates in a research or manufacturing setting. The following protocols are designed as self-validating systems.

Spectroscopic Analysis

Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon framework.

Experimental Protocol (¹H NMR):

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is a salt).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Process the data, referencing the residual solvent peak (e.g., DMSO at ~2.50 ppm).

| Predicted ¹H NMR Signals (in DMSO-d₆) | Multiplicity | Assignment |

| ~10.1 ppm | Broad Singlet | Hydrazine protons (NH, NH₂) |

| ~7.0-7.2 ppm | Multiplet | 3 Aromatic protons (Ar-H) |

| ~3.8 ppm | Singlet | Methoxy protons (OCH₃) |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Causality: MS is employed to confirm the molecular weight of the compound and to analyze its isotopic distribution, which is particularly informative due to the presence of a chlorine atom. The characteristic 3:1 ratio of the M and M+2 isotope peaks provides strong evidence for a monochlorinated compound.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

-

Acquire the spectrum in positive ion mode.

| Predicted Mass-to-Charge Ratios (m/z) | Adduct | Identity |

| 173.0476 | [M+H]⁺ | Protonated free base |

| 195.0296 | [M+Na]⁺ | Sodiated free base |

Data predicted for the free base C₇H₉ClN₂O.[7]

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of N-H, C-O, C-Cl, and aromatic C=C bonds can be quickly verified.

Experimental Protocol (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

| Characteristic FTIR Absorption Bands (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3400 | N-H | Stretching (Hydrazine) |

| 2850-3000 | C-H | Stretching (Aromatic & Aliphatic) |

| 1500-1600 | C=C | Stretching (Aromatic Ring) |

| 1200-1250 | C-O | Stretching (Aryl Ether) |

| 700-800 | C-Cl | Stretching |

Chromatographic Purity Assessment

Causality: RP-HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. It separates the main compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for precise quantification.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Chromatographic System: Use a standard HPLC system equipped with a UV detector.

-

Analysis: Inject 5-10 µL of the sample solution and run the chromatographic method.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

| Typical HPLC Method Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

This method is a representative example and may require optimization.

Caption: Integrated workflow for the analytical characterization of the compound.

Applications in Drug Discovery and Chemical Synthesis

5-Chloro-2-methoxyphenylhydrazine hydrochloride is not an end product but a crucial starting material. Its utility stems from the reactivity of the hydrazine moiety and the specific substitution pattern on the phenyl ring.

-

Fischer Indole Synthesis: Hydrazines are the quintessential reagents for the Fischer indole synthesis, one of the oldest and most reliable methods for preparing the indole scaffold. This heterocyclic core is present in a vast number of pharmaceuticals, including tryptans, anti-inflammatory agents, and anti-cancer drugs.

-

Precursor for Heterocyclic Compounds: Beyond indoles, this intermediate is used to synthesize a variety of other heterocyclic systems, such as pyrazoles and indazoles, which are also privileged structures in medicinal chemistry.

-

Influence of Substituents: The chloro and methoxy groups are not merely passive substituents. They play active roles in modulating the electronic properties and lipophilicity of the final molecules, which can significantly impact their biological activity, metabolic stability, and pharmacokinetic profile.[9][10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information: [1]

-

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer).

Safe Handling Procedures:

-

Handle in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Avoid formation of dust and aerosols.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

Storage Recommendations:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

For long-term stability, storage at 2-8°C is recommended.[2]

Conclusion

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a high-value chemical intermediate whose proper use is predicated on a thorough understanding of its properties and a rigorous application of analytical chemistry. The integrated workflow of spectroscopic and chromatographic techniques detailed in this guide provides a robust framework for researchers to confirm the compound's identity and assess its purity with confidence. By synthesizing technical accuracy with the logic behind experimental design, this guide serves as a practical resource for scientists and developers leveraging this versatile building block in the pursuit of new chemical entities.

References

-

4-Methoxyphenylhydrazine hydrochloride. PubChem.[Link]

-

Supporting Information for an article on Sonogashira coupling. The Royal Society of Chemistry.[Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.[Link]

-

(5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O). PubChemLite.[Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.[Link]

- Preparation of methoxyphenylhydrazine by catalytic hydrogenation.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.[Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.[Link]

-

Analytical Methods for Determining Methoxychlor. NCBI Bookshelf.[Link]

-

N-(5-chloro-2-methoxyphenyl)(phenyl)methanesulfonamide - 1H NMR Spectrum. SpectraBase.[Link]

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Analytical Methodologies for the Determination of Hydralazine. Research and Reviews: Journal of Pharmaceutical Analysis.[Link]

Sources

- 1. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE | 5446-16-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. PubChemLite - (5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. drughunter.com [drughunter.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Synthesis and characterization of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methoxyphenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, a critical intermediate in modern organic and medicinal chemistry. We will move beyond simple procedural lists to explore the underlying principles of its synthesis, the logic behind its characterization, its significant applications, and the necessary safety protocols for its handling. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile compound.

Strategic Importance and Overview

5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No: 5446-16-2) is a substituted arylhydrazine derivative.[1][2] While it may appear to be a simple building block, its true value lies in its role as a key precursor for constructing more complex molecular architectures, most notably the indole scaffold. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[3][4]

The primary utility of this compound is in the Fischer indole synthesis , a robust and widely used reaction for creating indole rings from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][6] The specific substitution pattern of 5-Chloro-2-methoxyphenylhydrazine hydrochloride—a chloro group at the 5-position and a methoxy group at the 2-position—allows for the synthesis of precisely functionalized indoles, which are pivotal in the development of targeted therapeutics.[7]

Table 1: Physicochemical Properties of 5-Chloro-2-methoxyphenylhydrazine Hydrochloride

| Property | Value | Source |

| CAS Number | 5446-16-2 | [1][2] |

| Molecular Formula | C₇H₁₀Cl₂N₂O | [1][2] |

| Molecular Weight | 209.07 g/mol | [1][8] |

| Appearance | Solid | [1] |

| Melting Point | ~195 °C | [9] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially relevant synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is a two-step process commencing with the corresponding aniline, 5-Chloro-2-methoxyaniline. The pathway involves the formation of a diazonium salt intermediate, which is subsequently reduced to the target hydrazine.

Step 1: Diazotization of 5-Chloro-2-methoxyaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is fundamental in aromatic chemistry.

-

Causality: The reaction must be conducted at low temperatures (typically 0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.[10] The strong acid, typically hydrochloric acid, serves two purposes: it protonates the amine to make it soluble and generates the necessary nitrous acid from sodium nitrite.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. To synthesize the hydrazine, the diazonium salt is reduced. While various reducing agents like sodium sulfite or ascorbic acid can be used, stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic and effective method.[11][12][13]

-

Causality: Stannous chloride is a potent reducing agent capable of reducing the N≡N triple bond of the diazonium group to the N-N single bond of the hydrazine. The reaction is performed in a highly acidic medium to maintain the stability of the reactants and the product, which precipitates as the hydrochloride salt.

Figure 3: The role of 5-Chloro-2-methoxyphenylhydrazine HCl in Fischer indole synthesis.

The use of this specific hydrazine allows for the synthesis of indoles with a chlorine atom at the 6-position and a methoxy group at the 7-position. This substitution pattern is of significant interest in the design of receptor-specific ligands and other targeted therapeutic agents.

Safety, Handling, and Storage

Proper handling of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is essential due to its potential hazards.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| ☠️ | GHS06 | H301: Toxic if swallowed. |

| ❕ | GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: Information synthesized from available safety data sheets.

[2][14]#### Core Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (conforming to EN 374), tightly fitting safety goggles, and a lab coat. I[14]f exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. *[14] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C. *[2] First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [14] * Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [14] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

[14]By understanding the synthesis, characterization, application, and safety of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, researchers can effectively and safely leverage this compound to advance their scientific and developmental objectives.

References

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(33), 8799-8802. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Sakai, S. I., & Kubo, A. (1979). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 27(10), 2467-2473. [Link]

-

Katritzky, A. R., & Kassim, A. M. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 12(6), 1173-1176. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine.

-

Coleman, G. H. (1923). Phenylhydrazine. Organic Syntheses, 3, 75. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

(5-chloro-2-methoxyphenyl)hydrazine,hydrochloride. Molbase. [Link]

-

Tabatabaeian, K., & Khorshidi, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54084. [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Scientific Research in Science and Technology. [Link]

- Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.

-

(5-chloro-2-methoxyphenyl)hydrazine. PubChemLite. [Link]

-

2-Methoxyphenylhydrazine Hydrochloride: A Versatile Chemical Intermediate for Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of Methoxyphenylhydrazine.

-

5-Chloro-2-methoxyaniline. PubChem. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

-

Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Quora. [Link]

-

4-Methoxyphenylhydrazine hydrochloride. PubChem. [Link]

Sources

- 1. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. echemi.com [echemi.com]

5-Chloro-2-methoxyphenylhydrazine hydrochloride CAS number 5446-16-2

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS 5446-16-2) for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chloro-2-methoxyphenylhydrazine hydrochloride. Moving beyond basic data, we delve into the mechanistic nuances, practical applications, and critical safety protocols that underpin its utility as a pivotal intermediate in modern organic synthesis.

Core Identity and Physicochemical Profile

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a substituted phenylhydrazine salt. Its structure, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts specific reactivity characteristics that are highly valuable in the synthesis of complex heterocyclic scaffolds, particularly indoles.

Key Physicochemical Data

The fundamental properties of this reagent are summarized below, providing a quick reference for experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| CAS Number | 5446-16-2 | |

| Molecular Formula | C₇H₁₀Cl₂N₂O | |

| Molecular Weight | 209.07 g/mol | |

| Melting Point | 195-196 °C (decomposes) | |

| Form | Solid | |

| SMILES | COC1=C(C=C(C=C1)Cl)NN.Cl | |

| InChI Key | GOMLDPWKBMXMEX-UHFFFAOYSA-N |

The Cornerstone Application: Fischer Indole Synthesis

The primary utility of 5-Chloro-2-methoxyphenylhydrazine hydrochloride lies in its role as a precursor in the Fischer indole synthesis, a robust and versatile reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, including antimigraine drugs of the triptan class.

Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a sophisticated cascade of acid-catalyzed transformations.

-

Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This is a reversible reaction, often driven to completion by removal of water.

-

Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

-

-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement. This is typically the rate-determining step, which transiently disrupts the aromaticity of the benzene ring to form a new C-C bond.

-

Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly formed aniline nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminoacetal (aminal).

-

Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.

Spectroscopic data (NMR, IR, MS) of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methoxyphenylhydrazine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a substituted aromatic hydrazine derivative. Compounds of this class are valuable intermediates in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules through reactions like the Fischer indole synthesis. Given its role as a chemical building block, unambiguous confirmation of its structure and purity is paramount. This guide provides a comprehensive overview of the expected spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for 5-Chloro-2-methoxyphenylhydrazine hydrochloride (C₇H₁₀Cl₂N₂O, MW: 209.07 g/mol ).[1]

This document moves beyond a simple data dump, offering insights into the rationale behind data acquisition protocols and the interpretation of spectral features. It is designed for researchers and drug development professionals who require a robust framework for the analytical validation of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of 5-Chloro-2-methoxyphenylhydrazine, in its hydrochloride form, contains several key functional groups that give rise to distinct spectroscopic signals:

-

A trisubstituted benzene ring: This will show characteristic signals in the aromatic region of NMR spectra and specific absorption bands in the IR spectrum.

-

A methoxy group (-OCH₃): This will produce a sharp singlet in the ¹H NMR spectrum and a distinct C-O stretching band in the IR spectrum.

-

A chloro group (-Cl): The presence of chlorine is most definitively confirmed in mass spectrometry by its characteristic isotopic pattern.

-

A hydrazinium group (-NHNH₃⁺): As a hydrochloride salt, the hydrazine moiety is protonated. The labile N-H protons will have exchange characteristics visible in NMR and distinct stretching vibrations in IR.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For a salt like 5-Chloro-2-methoxyphenylhydrazine hydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred technique as it gently ionizes the molecule, typically leading to the observation of the free base cation.

Causality in Experimental Choice: ESI is chosen over harsher methods like electron impact (EI) to minimize fragmentation and maximize the abundance of the molecular ion of the free base, [M+H]⁺, which is crucial for confirming the molecular weight.

Expected Mass Spectrum Data

The mass spectrum should reveal the molecular ion corresponding to the free base, C₇H₉ClN₂O. The most critical feature is the isotopic pattern of the chlorine atom. Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two major peaks in the mass spectrum separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1.

| Ion | Description | Expected m/z (for [M+H]⁺) | Relative Intensity |

| [M+H]⁺ | Molecular ion with ³⁵Cl | ~173.04 | 100% (base peak) |

| [M+2+H]⁺ | Molecular ion with ³⁷Cl | ~175.04 | ~32% |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Set up the mass spectrometer for positive ion mode electrospray ionization (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Validation: Confirm the presence of the [M+H]⁺ ion and verify the characteristic 3:1 isotopic pattern for a monochlorinated compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is expected to show several characteristic bands. The data is predicted based on typical frequencies for similar structures, such as phenylhydrazine hydrochloride and (2-methoxyphenyl)hydrazine hydrochloride.[2][3]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3200-2800 | N-H Stretch | Hydrazinium (-NHNH₃⁺) | Broad absorption due to hydrogen bonding and salt formation. |

| 3000-2840 | C-H Stretch | Methoxy (-OCH₃) | Sharp, medium intensity bands. |

| 1600-1580, 1500-1400 | C=C Stretch | Aromatic Ring | Multiple sharp bands characteristic of the benzene ring. |

| 1250-1200 | C-O Stretch | Aryl Ether | Strong, characteristic stretch. |

| 1100-1000 | C-Cl Stretch | Aryl Halide | May be difficult to assign definitively. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and ATR correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality in Experimental Choice: A polar aprotic solvent like DMSO-d₆ is the ideal choice for NMR analysis of this hydrochloride salt. It readily dissolves the ionic compound and, importantly, slows down the rate of proton exchange for the N-H protons, allowing them to be observed as potentially broad peaks.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Coupling |

| ~10.0-11.0 | Broad Singlet | 3H | -NH₃⁺ | Labile protons of the hydrazinium group, often broad. |

| ~7.0-7.2 | Multiplet | 3H | Ar-H | Aromatic protons. Their exact shifts and splitting are complex. H4 will likely be a doublet of doublets, H3 a doublet, and H6 a doublet. |

| ~3.85 | Singlet | 3H | -OCH ₃ | Methoxy protons, appear as a sharp singlet with no coupling. |

Aromatic Region Splitting Pattern

The three aromatic protons (H3, H4, H6) form an AMX spin system.

-

H6: Ortho-coupled to H4 (J ≈ 8-9 Hz). Appears as a doublet.

-

H4: Ortho-coupled to H6 (J ≈ 8-9 Hz) and meta-coupled to H3 (J ≈ 2-3 Hz). Appears as a doublet of doublets.

-

H3: Meta-coupled to H4 (J ≈ 2-3 Hz). Appears as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C2 | Aromatic carbon attached to the electron-donating -OCH₃ group. |

| ~140 | C1 | Aromatic carbon attached to the -NHNH₃⁺ group. |

| ~128 | C5 | Aromatic carbon bearing the chlorine atom. |

| ~122 | C6 | Aromatic C-H. |

| ~118 | C4 | Aromatic C-H. |

| ~115 | C3 | Aromatic C-H. |

| ~56 | -OC H₃ | Methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. A robust structural confirmation relies on integrating the data from MS, IR, and NMR. The following workflow illustrates this synergistic process.

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural elucidation of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is achieved through a coordinated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular weight and the presence of chlorine via its distinct isotopic signature. Infrared spectroscopy verifies the presence of key functional groups, including the hydrazinium, methoxy, and aromatic moieties. Finally, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and overall structure. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

References

- Biosynth. (n.d.). 5-Chloro-2-methoxyphenylhydrazine hydrochloride.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (5-chloro-2-methoxyphenyl)hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

This guide provides a comprehensive technical overview of the solubility and stability of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to empower users in their laboratory endeavors.

Introduction: Understanding the Molecule

5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No. 5446-16-2) is a substituted arylhydrazine salt with the molecular formula C₇H₁₀Cl₂N₂O and a molecular weight of 209.07 g/mol .[1][2] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydrazine moiety, makes it a valuable building block in the synthesis of various heterocyclic compounds, including indole derivatives, which are prevalent in many pharmaceutically active molecules. The hydrochloride salt form is often preferred to improve the stability and handling of the otherwise reactive free base.

Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry and for ensuring the quality and purity of resulting products. This guide will delve into the theoretical and practical aspects of these critical parameters.

Solubility Profile: A Theoretical and Practical Approach

While specific quantitative solubility data for 5-Chloro-2-methoxyphenylhydrazine hydrochloride is not extensively documented in public literature,[3] a scientifically sound profile can be extrapolated from the behavior of analogous substituted phenylhydrazine hydrochlorides. As a salt, it is expected to exhibit appreciable solubility in polar protic solvents and limited solubility in nonpolar organic solvents.

Factors Influencing Solubility

The solubility of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is governed by several key factors:

-

pH: The hydrochloride salt of a weak base, its aqueous solubility is expected to be pH-dependent. In acidic to neutral media, the compound will exist predominantly in its ionized form, enhancing its solubility in water.[4] As the pH becomes more alkaline, the free base will be liberated, which is likely to be less water-soluble and may precipitate out of solution.

-

Solvent Polarity: As a polar, ionic compound, it is predicted to be more soluble in polar solvents like water, methanol, and ethanol.[5] Its solubility will likely decrease in less polar solvents such as acetone, ethyl acetate, and dichloromethane, and it is expected to be poorly soluble in nonpolar solvents like hexanes and toluene.

-

Temperature: For most solid-solvent systems, solubility increases with temperature. This can be leveraged during dissolution for reactions but may also lead to precipitation upon cooling.[5]

-

Common Ion Effect: In aqueous solutions containing chloride ions, the solubility of 5-Chloro-2-methoxyphenylhydrazine hydrochloride may be slightly reduced due to the common ion effect.

Data Presentation: Predicted Solubility

The following table summarizes the predicted qualitative solubility of 5-Chloro-2-methoxyphenylhydrazine hydrochloride in a range of common laboratory solvents. It is imperative to experimentally verify these predictions for specific applications.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding favor dissolution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | These solvents have high dielectric constants and can solvate the ionic species. |

| Moderately Polar | Acetone, Ethyl Acetate | Sparingly Soluble | The lower polarity is less effective at solvating the ionic lattice. |

| Nonpolar | Toluene, Hexane | Insoluble | The large difference in polarity between the solute and solvent disfavors dissolution. |

Stability and Degradation Pathways

Substituted phenylhydrazines are known to be susceptible to degradation, primarily through oxidation. The hydrochloride salt form enhances stability compared to the free base, but careful handling and storage are still crucial.

Key Factors Affecting Stability

-

Oxidation: The hydrazine moiety is readily oxidized, a process that can be catalyzed by trace metal ions (e.g., Cu²⁺), light, and the presence of oxygen.[6] This can lead to the formation of various degradation products, including the corresponding diazonium salt and other colored impurities. The electron-donating methoxy group on the phenyl ring may increase susceptibility to oxidation, while the electron-withdrawing chloro group may have a counteracting effect.

-

pH: While the salt is more stable in acidic conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis or other degradation pathways.

-

Light and Air: Many hydrazine derivatives are light and air-sensitive.[7] Exposure can initiate radical chain reactions, leading to complex degradation mixtures. Storage under an inert atmosphere (e.g., nitrogen or argon) and in amber vials is recommended.

-

Temperature: Elevated temperatures can accelerate decomposition reactions.[8][9][10] Therefore, storage at controlled room temperature or under refrigerated conditions is advisable.

Potential Degradation Pathways

The primary degradation pathway for 5-Chloro-2-methoxyphenylhydrazine hydrochloride is expected to be oxidation. A plausible mechanism is outlined below:

Caption: Plausible oxidative degradation pathway of 5-Chloro-2-methoxyphenylhydrazine.

This pathway involves the initial oxidation to a radical species, followed by further oxidation to a diazene and then a diazonium ion, which can subsequently react with water to form various phenolic and other degradation products.[6]

Experimental Protocols for Solubility Determination

To obtain reliable, quantitative solubility data, standardized experimental procedures are essential. The following sections detail protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the "gold standard."[4]

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of 5-Chloro-2-methoxyphenylhydrazine hydrochloride to a series of vials containing a known volume of the desired solvents (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV. Calculate the original concentration in the saturated solution.

Kinetic Solubility Determination (High-Throughput Method)

This method is useful for rapid screening and measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[11][12]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Chloro-2-methoxyphenylhydrazine hydrochloride in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Detection: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, forced degradation studies are indispensable.[13][14][15] These studies expose the compound to stress conditions to identify potential degradation products and pathways.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of 5-Chloro-2-methoxyphenylhydrazine hydrochloride (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.

-

Basic: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂.

-

Thermal: Store the sample solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the sample solution to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze the samples at initial, and subsequent time points (e.g., 2, 4, 8, 24 hours) until significant degradation (5-20%) is observed.

-

Analysis: Use a validated stability-indicating HPLC-UV method to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Recommended Analytical Method: HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible technique for the quantification of 5-Chloro-2-methoxyphenylhydrazine hydrochloride and its potential degradation products.[16]

Typical HPLC-UV Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient to elute the parent compound and any degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

This method should be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific published data on the solubility and stability of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is scarce, a strong understanding of its properties can be derived from the behavior of analogous substituted phenylhydrazines. This guide provides a robust framework for researchers and drug development professionals to predict its behavior and, more importantly, to experimentally determine its solubility and stability profiles in a scientifically rigorous manner. By employing the detailed protocols herein, users can generate the necessary data to optimize synthetic processes, ensure the quality of their products, and meet regulatory requirements.

References

-

Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenyl. (n.d.). Retrieved from [Link]

- Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. (n.d.). Asian Journal of Chemistry.

- Glomme, A., & Bergström, C. A. (2021). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. RSC Advances, 11(34), 21087-21097.

- Thermal Decomposition of Hydrazine. (1961). NASA Technical Reports Server.

- Research on Hydrazine Decomposition. (1971).

- Chen, N., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8887-8897.

- Overview of Phenylhydrazine‐Based Organic Transform

- Thermal and radiation characteristics of hydrazine in the primary loop of nuclear power plants with water-cooled, water-moderated reactors. (n.d.).

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

- A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology, 12(9), 4553-4560.

- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.

- Forced Degrad

-

Phenelzine hydrochloride. (n.d.). Solubility of Things. Retrieved from [Link]

- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687.

- Elimination of Phenylhydrazine from Aqueous Solutions by Use of a Photocatalyst Prepared by Immobilization of TiO2 on Polypyrrole Support. (2018). Request PDF.

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells. (2022).

- Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (2014). Journal of Analytical Methods in Chemistry.

- Stabilized phenyl-hydrazine. (1955). U.S.

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research.

- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.

- Preparation of methoxyphenylhydrazine by catalytic hydrogenation. (2004).

- Chromatographic methods of determining hydrazine and its polar derivatives. (2012). Journal of Analytical Chemistry.

- Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 4- Cyanophenylhydrazine Hydrochloride for HPLC Analysis. (n.d.). Benchchem.

- A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. (2024). Heliyon.

-

(5-chloro-2-methoxyphenyl)hydrazine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]

- 5. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 6. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 7. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. rjptonline.org [rjptonline.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methoxyphenylhydrazine hydrochloride: From Synthesis to Application

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical properties, and its pivotal role in the construction of indole scaffolds, a common motif in pharmacologically active molecules.

Introduction: A Specialized Reagent in a Storied Reaction

5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No. 5446-16-2) is a substituted phenylhydrazine derivative that has found its niche primarily as a precursor in the Fischer indole synthesis.[1] The historical significance of this compound is intrinsically linked to the broader development and application of the Fischer indole synthesis, a powerful method for creating indole rings discovered by Emil Fischer in 1883.[2] While the specific discovery of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is not prominently documented in seminal, standalone publications, its utility has been established through its application in the synthesis of complex heterocyclic compounds.

The presence of the chloro and methoxy substituents on the phenyl ring makes this reagent particularly valuable for introducing specific electronic and steric properties into the target indole, influencing the reaction's regioselectivity and the final product's biological activity.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is paramount for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value |

| CAS Number | 5446-16-2[4] |

| Molecular Formula | C₇H₁₀Cl₂N₂O[4] |

| Molecular Weight | 209.07 g/mol [1] |

| Melting Point | 195 °C[1] |

| Appearance | Solid[4] |

| SMILES | COC1=C(C=C(C=C1)Cl)NN.Cl[4] |

| InChI Key | GOMLDPWKBMXMEX-UHFFFAOYSA-N[4] |

Synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

The synthesis of substituted phenylhydrazines like 5-Chloro-2-methoxyphenylhydrazine hydrochloride typically follows a well-established pathway involving the reduction of a corresponding diazonium salt. This multi-step process begins with the diazotization of the parent aniline, followed by reduction to the desired hydrazine.

General Synthetic Pathway

The synthesis originates from 5-chloro-2-methoxyaniline. The overall transformation can be visualized as follows:

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of a substituted phenylhydrazine hydrochloride, adapted for the specific case of 5-Chloro-2-methoxyphenylhydrazine hydrochloride.

Step 1: Diazotization of 5-Chloro-2-methoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 5-chloro-2-methoxyaniline and a solution of concentrated hydrochloric acid in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and cool it to 0 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

Step 3: Isolation and Purification of the Hydrochloride Salt

-

The resulting precipitate of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is collected by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the product under vacuum to obtain the final, solid hydrochloride salt.

Application in Fischer Indole Synthesis

The primary and most significant application of 5-Chloro-2-methoxyphenylhydrazine hydrochloride is as a key starting material in the Fischer indole synthesis.[5] This reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry due to its presence in a vast array of natural products and pharmaceuticals.[6]

The Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a complex, acid-catalyzed reaction that proceeds through several key intermediates. A simplified mechanism is illustrated below:

Field-Proven Insights: The "Abnormal" Fischer Indole Synthesis

A crucial consideration when using methoxy-substituted phenylhydrazines, such as the 2-methoxy derivative, is the potential for "abnormal" products.[3] Research has shown that under certain acidic conditions, particularly with HCl in ethanol, the cyclization can occur at the methoxy-substituted carbon, leading to the displacement of the methoxy group and the incorporation of a chlorine atom from the reaction medium onto the indole ring.[3] This highlights the importance of careful selection of the acid catalyst and solvent system to control the regiochemical outcome of the synthesis. For instance, using a non-nucleophilic acid or a Lewis acid catalyst can often favor the "normal" cyclization pathway.

Experimental Workflow: Fischer Indole Synthesis

The following is a detailed, step-by-step methodology for a typical Fischer indole synthesis using 5-Chloro-2-methoxyphenylhydrazine hydrochloride.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-2-methoxyphenylhydrazine hydrochloride and the desired ketone or aldehyde.

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid, or toluene) and the chosen acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to a beaker of ice water.

-

Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final indole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

5-Chloro-2-methoxyphenylhydrazine hydrochloride stands as a valuable and specialized reagent in the synthetic chemist's toolkit. While its history is intertwined with the broader evolution of the Fischer indole synthesis, its utility is clear and present. The chloro and methoxy substituents provide a handle for fine-tuning the electronic and steric properties of the resulting indole core, making it a key building block in the pursuit of novel, biologically active compounds. A deep understanding of its synthesis, properties, and the nuances of its application in the Fischer indole synthesis, including the potential for "abnormal" reaction pathways, is essential for its successful implementation in research and development.

References

- Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(5), 1575-1585.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

-

Wikipedia. Fischer indole synthesis. Retrieved from [Link]

-

PubChem. 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

PubMed. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2 | FC66912 [biosynth.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Practical Guide to 5-Chloro-2-methoxyphenylhydrazine Hydrochloride: Synthesis, Computational Analysis, and Spectroscopic Characterization

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyphenylhydrazine hydrochloride, a versatile chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, safety protocols, and a detailed framework for its theoretical and spectroscopic analysis. While specific computational studies on this molecule are not extensively published, this guide establishes a robust methodology for such investigations, drawing parallels from existing research on analogous compounds.

Introduction and Molecular Overview

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a substituted phenylhydrazine derivative with significant potential as a building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydrazine group, offers multiple reactive sites, making it a valuable precursor for creating complex molecular architectures.

Table 1: Physicochemical Properties of 5-Chloro-2-methoxyphenylhydrazine Hydrochloride

| Property | Value | Reference |

| CAS Number | 5446-16-2 | [1] |

| Molecular Formula | C₇H₁₀Cl₂N₂O | [2] |

| Molecular Weight | 209.07 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 195 °C | [1] |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | [3] |

| LogP | 2.056 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis Pathway and Protocol

The synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride can be achieved through a multi-step process commencing with the readily available precursor, 2-amino-4-chlorophenol. The general synthetic approach involves diazotization of the corresponding aniline, followed by reduction to the hydrazine, and subsequent salt formation.

Conceptual Synthesis Workflow

The following diagram outlines the logical flow for the synthesis of 5-Chloro-2-methoxyphenylhydrazine hydrochloride.

Caption: A workflow for the theoretical investigation of 5-Chloro-2-methoxyphenylhydrazine hydrochloride.

Key Areas of Theoretical Investigation